14(15)-EpETrE-EA

CAS No.:

Cat. No.: VC1957148

Molecular Formula: C22H37NO3

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H37NO3 |

|---|---|

| Molecular Weight | 363.5 g/mol |

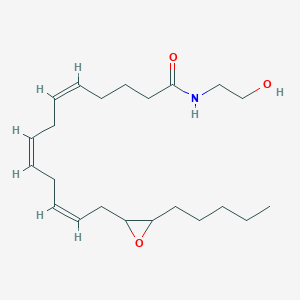

| IUPAC Name | (5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide |

| Standard InChI | InChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10- |

| Standard InChI Key | WYVHLKMCZZDTOU-ILYOTBPNSA-N |

| Isomeric SMILES | CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |

| Canonical SMILES | CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO |

Introduction

Chemical Identity and Structural Characteristics

14(15)-EpETrE-EA, formally known as N-[(5Z,8Z,11Z)-14,15-epoxyicosatrienoyl]ethanolamine, is an N-(polyunsaturated fatty acyl)ethanolamine obtained by formal epoxidation across the 14,15-double bond of anandamide. It represents an important class of oxidized endocannabinoid derivatives that has received increasing attention in recent scientific literature . The compound exists at the intersection of two important signaling systems: the endocannabinoid system and the epoxyeicosatrienoic acid (EET) pathway.

Nomenclature and Identification

The compound is recognized by several synonyms in scientific literature and chemical databases, as detailed in Table 1.

Table 1: Nomenclature and Chemical Identifiers of 14(15)-EpETrE-EA

| Parameter | Identifier |

|---|---|

| Common Names | 14(15)-EpETrE-EA, 14,15-EET-EA |

| Systematic Names | N-((+/-)-14(15)-epoxy-5Z,8Z,11Z-eicosatrienoyl)-ethanolamine, (5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide |

| Chemical Database IDs | CHEBI:136991, LMFA08040035 |

| Metabolomics Workbench ID | 4679 |

| PubChem CID | 24778498 |

| Wikidata | Q74417721 |

Chemical Properties

14(15)-EpETrE-EA possesses distinct chemical properties that influence its biological activity and metabolic fate in biological systems .

Table 2: Physicochemical Properties of 14(15)-EpETrE-EA

| Property | Value |

|---|---|

| Molecular Formula | C22H37NO3 |

| Molecular Weight | 363.5 g/mol |

| Exact Mass | 363.2773 (neutral) |

| SMILES | CCCCCC1C(CC=CCC=CCC=CCCCC(=O)NCCO)O1 |

| InChIKey | WYVHLKMCZZDTOU-ILYOTBPNSA-N |

| Physical State | Not specified in literature |

| Lipid Classification | Fatty Acyls [FA], Fatty amides [FA08], N-acyl ethanolamines (endocannabinoids) [FA0804] |

Biosynthesis and Metabolism

Relationship to Epoxyeicosatrienoic Acids

14(15)-EpETrE-EA is structurally related to 14,15-EET (14,15-epoxyeicosatrienoic acid), which is a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases . The relationship between these compounds can be understood as follows:

-

14,15-EET is derived from arachidonic acid through CYP450-mediated epoxidation

-

14(15)-EpETrE-EA is derived from anandamide through similar CYP450-mediated epoxidation

-

Both compounds share the epoxide group at the 14,15 position of their fatty acid chains

This structural relationship suggests potential functional parallels between these compounds in biological systems.

Biological Functions and Pharmacological Effects

Endocannabinoid System Involvement

As a derivative of anandamide, 14(15)-EpETrE-EA is classified as an endocannabinoid . The endocannabinoid system plays crucial roles in various physiological processes, including:

-

Neurotransmission and neuroprotection

-

Pain modulation

-

Immune response regulation

-

Energy metabolism

-

Cardiovascular function

The specific contribution of 14(15)-EpETrE-EA to these processes remains an area of active investigation, but its structural relationship to anandamide suggests potential involvement in cannabinoid receptor signaling pathways.

Measurement and Detection in Biological Systems

Analytical Methods

The detection and quantification of 14(15)-EpETrE-EA in biological samples typically involve sophisticated analytical techniques. Mass spectrometry-based metabolomics platforms are commonly employed for this purpose .

In a study examining the oxylipid profile after low-dose aspirin exposure, researchers analyzed a range of compounds including epoxides related to 14(15)-EpETrE-EA. The analysis revealed that aspirin treatment affected levels of various epoxyeicosatrienoic acids, with 14(15)-EpETrE showing significant changes .

Physiological Levels

Research has detected 14(15)-EpETrE in human samples. For instance, one study examining blood levels of endocannabinoids and oxylipins in healthy individuals versus those with health conditions found that 14(15)-EpETrE levels were significantly higher in control subjects (0.437 ± 0.28 nM) compared to patients (0.203 ± 0.11 nM) .

Current Research Limitations and Future Directions

Research Challenges

Despite the potential significance of 14(15)-EpETrE-EA in various physiological processes, several challenges have limited comprehensive research on this compound:

-

Complex synthesis and purification processes

-

Limited commercial availability of pure standards

-

Challenging detection in complex biological matrices

-

Overlap with related endocannabinoid and eicosanoid metabolites

-

Lack of specific pharmacological tools to isolate its effects

Future Research Priorities

Based on current knowledge gaps, future research on 14(15)-EpETrE-EA should focus on:

-

Developing improved analytical methods for selective detection in biological samples

-

Characterizing its receptor binding profile, particularly with respect to cannabinoid receptors

-

Investigating its metabolism and clearance pathways in vivo

-

Exploring potential therapeutic applications in cardiovascular, neurological, and inflammatory conditions

-

Examining its role in the broader endocannabinoid and eicosanoid signaling networks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume